molecular formula C25H26FN3O2 B2388790 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide CAS No. 1031994-06-5

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2388790
CAS No.: 1031994-06-5
M. Wt: 419.5
InChI Key: BNWMJPPKKMHWQN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide is a complex organic compound featuring a combination of aromatic rings, triazole, and pyrazole moieties

Preparation Methods

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.

    Synthesis of the triazole ring: This involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with alkyl halides.

    Coupling reactions: The final step involves coupling the triazole and pyrazole intermediates with the chlorophenyl and fluorophenyl groups under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide can be compared with similar compounds, such as:

    N-(4-chlorophenyl)-2-(1H-pyrazol-4-yl)acetamide: This compound lacks the triazole ring, making it less complex and potentially less versatile in its applications.

    N-(4-fluorophenyl)-2-(1H-pyrazol-4-yl)acetamide: The substitution of the chlorophenyl group with a fluorophenyl group can alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-fluorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c1-16-7-12-21-20(15-16)22(29-24(30)18-8-10-19(26)11-9-18)23(28-21)25(31)27-14-13-17-5-3-2-4-6-17/h5,7-12,15,28H,2-4,6,13-14H2,1H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWMJPPKKMHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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